

Spectroscopic Analysis and Validation of 2,4-Difluorothioanisole: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Difluorothioanisole

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This guide provides a comprehensive spectroscopic analysis of **2,4-Difluorothioanisole**, offering a comparative validation of its structure against Thioanisole and 4-Fluorothioanisole. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of these aromatic sulfur compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2,4-Difluorothioanisole**, Thioanisole, and 4-Fluorothioanisole. The data for **2,4-Difluorothioanisole** is based on predicted values due to the limited availability of experimental spectra in public databases.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group	2,4-Difluorothioanisole (Predicted)	Thioanisole (Experimental)[1][2][3][4][5]	4-Fluorothioanisole (Experimental)[6]
C-H stretch (aromatic)	3100-3000	3100-3000	3100-3000
C-H stretch (methyl)	2950-2850	2950-2850	2950-2850
C=C stretch (aromatic)	1600-1450	1583, 1481, 1439	1591, 1489
C-S stretch	750-600	~700	~700
C-F stretch	1250-1000	-	1225-1089

Table 2: ¹H NMR Spectroscopic Data (ppm)

Proton Assignment	2,4-Difluorothioanisole (Predicted)	Thioanisole (Experimental)[7][8][9]	4-Fluorothioanisole (Experimental)[6]
-SCH ₃	~2.5 (s)	2.48 (s)	2.47 (s)
Aromatic Protons	7.4-6.8 (m)	7.29-7.12 (m)	7.3-6.9 (m)

Table 3: ¹³C NMR Spectroscopic Data (ppm)

Carbon Assignment	2,4-Difluorothioanisole (Predicted)	Thioanisole (Experimental)[10]	4-Fluorothioanisole (Experimental)[11]
-SCH ₃	~15	15.8	16.5
Aromatic C-S	~138	138.5	132.8
Aromatic C-H	130-110	128.9, 126.7, 125.1	131.2, 116.1
Aromatic C-F	165-155 (d)	-	162.2 (d)

Table 4: Mass Spectrometry Data (m/z)

Ion	2,4-Difluorothioanisole (Predicted)	Thioanisole (Experimental)[12] [13][14]	4-Fluorothioanisole (Experimental)[6]
[M] ⁺	160	124	142
[M-CH ₃] ⁺	145	109	127
[M-SCH ₃] ⁺	113	77	95

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples such as Thioanisole and its derivatives, the attenuated total reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The liquid sample is applied to the crystal, ensuring complete coverage of the sampling area.
- The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the analyte is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: A standard one-pulse sequence is used. The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm). Data is typically acquired with a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A wider spectral width is used (e.g., 0-200 ppm), and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

Mass Spectrometry (MS)

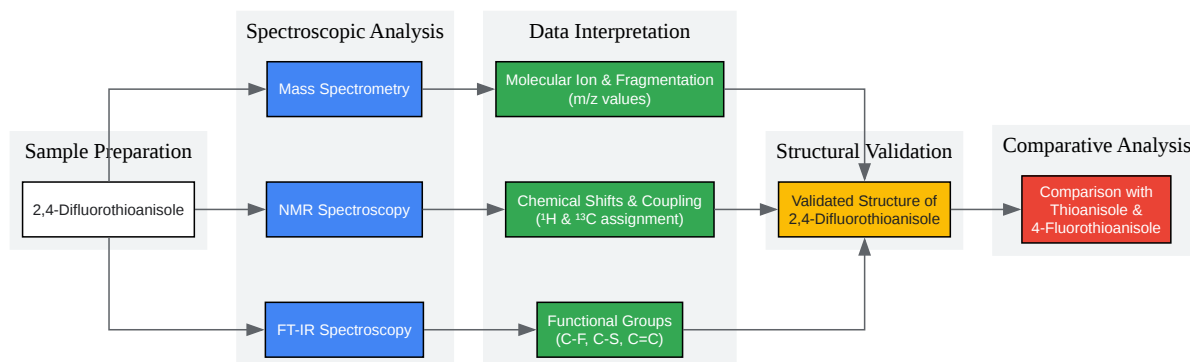
Sample Introduction: For volatile and thermally stable compounds like thioanisoles, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

Ionization and Analysis:

- Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.
- The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
- The resulting mass spectrum, a plot of ion abundance versus m/z , is recorded.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the validation of the **2,4-Difluorothioanisole** structure is depicted in the following diagram.



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Spectroscopic analysis workflow for structural validation.

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